ドロロキシフェン

概要

説明

ドロロキシフェンは、3-ヒドロキシタモキシフェンとしても知られており、トリフェニルエチレン系の非ステロイド性選択的エストロゲン受容体調節薬(SERM)です。 ドロロキシフェンは、もともとドイツで開発され、その後日本では乳がん、男性および閉経後女性の骨粗鬆症、心血管疾患の治療のために開発されました。 しかし、最終的には中止され、販売されることはありませんでした .

製法

ドロロキシフェンは、メトキシベンゼンとフェニル酢酸を原料として合成できます。 合成経路には、フリーデル・クラフツアシル化、アルキル化、脱メチル化、エーテル化、グリニャール反応、脱離-脱水、立体異性体の変換、クエン酸塩の生成など、いくつかの段階が含まれます。 このプロセスの全体的な収率は約14.7%です . 別の方法は、3-(テトラヒドロピラン-2-イルオキシ)フェニルブロミドをマグネシウムまたはn-ブチルリチウムと反応させ、得られた試薬を1-[4-[2-(ジメチルアミノ)エトキシ]フェニル]-2-フェニルブタン-1-オンに付加することです .

科学的研究の応用

Anticancer Applications

Droloxifene has been primarily researched for its efficacy in treating breast cancer. Its mechanism involves binding to estrogen receptors, providing both anti-estrogenic and estrogenic effects depending on the tissue type.

Clinical Studies

A phase II clinical trial evaluated droloxifene in postmenopausal women with metastatic or recurrent breast cancer. The study revealed:

- Response Rates : 30% in the 20 mg group, 47% in the 40 mg group, and 44% in the 100 mg group.

- Duration of Response : Median response duration was longer for higher dosages, indicating a dose-dependent effect on efficacy .

Osteoporosis Management

Droloxifene is also being investigated for its potential role in preventing postmenopausal osteoporosis. Its ability to prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy makes it an attractive candidate for long-term use in this population.

Cardiovascular Effects

Research has indicated that droloxifene may have beneficial cardiovascular effects, particularly in postmenopausal women. It has been shown to:

- Modulate Lipid Profiles : Droloxifene exhibits favorable effects on lipid metabolism, potentially reducing cardiovascular risks associated with menopause .

- Renin-Angiotensin System : Studies have explored its impact on blood pressure and renal blood flow, suggesting a complex interaction with cardiovascular biomarkers .

Comparative Toxicity and Efficacy

Droloxifene demonstrates a more favorable toxicity profile compared to tamoxifen:

- Lower Carcinogenic Risk : Unlike tamoxifen, droloxifene has shown no carcinogenic or mutagenic effects in preclinical studies .

- Better Tolerability : Patients generally experience milder side effects, making it a safer option for long-term treatment .

Data Summary Table

Case Study 1: Efficacy in Advanced Breast Cancer

In a cohort study involving 369 postmenopausal women with advanced breast cancer, droloxifene demonstrated significant efficacy across various dosages. The findings indicated that higher doses correlated with improved response rates and prolonged duration of response.

Case Study 2: Safety Profile Analysis

A comparative analysis of droloxifene and tamoxifen highlighted droloxifene's superior safety profile, with no reports of serious adverse events related to carcinogenicity during clinical trials.

作用機序

ドロロキシフェンは、エストロゲン受容体に結合して作用し、標的組織に応じてエストロゲンアゴニストおよびアンタゴニストの両方として作用します。 ドロロキシフェンは、タモキシフェンと比較してエストロゲン受容体に対する親和性が高く、より速い薬物動態を示します。 ドロロキシフェンは、乳がん細胞のアポトーシスを誘導し、エストロゲン受容体の活性を調節することにより骨量の減少を防ぎます。 ドロロキシフェンはまた、黄体形成ホルモンと卵胞刺激ホルモンのレベルを用量依存的に低下させるため、抗性腺刺激ホルモン活性を示す .

生化学分析

Biochemical Properties

Droloxifene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to estrogen receptors with a higher affinity than tamoxifen, ranging from 0.2 to 15.2% relative to estradiol . This interaction inhibits the estrogen receptor’s activity, thereby reducing the proliferation of estrogen receptor-positive cells. Droloxifene also interacts with sex hormone-binding globulin, increasing its levels and indicating estrogenic activity in the liver . Additionally, it causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, showcasing its antigonadotropic activity .

Cellular Effects

Droloxifene influences various cellular processes, particularly in estrogen receptor-positive cells. It inhibits cell growth and division, induces apoptosis, and affects cell signaling pathways. Droloxifene’s impact on gene expression includes the modulation of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by altering the levels of sex hormone-binding globulin and other liver enzymes .

Molecular Mechanism

At the molecular level, Droloxifene exerts its effects primarily through binding interactions with estrogen receptors. This binding inhibits the receptor’s activity, preventing estrogen from exerting its proliferative effects on cells. Droloxifene also induces apoptosis in breast and bone tissue by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it has been shown to have anti-implantation effects in rats, which are not entirely due to its anti-estrogenic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Droloxifene change over time. The compound is relatively stable, with an elimination half-life ranging from 19 to 37 hours . Long-term studies have shown that Droloxifene does not produce DNA adducts or liver tumors in animals, indicating a favorable safety profile compared to tamoxifen . Its efficacy in reducing breast cancer proliferation diminishes over extended periods, as observed in phase III clinical trials .

Dosage Effects in Animal Models

The effects of Droloxifene vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of estrogen receptor-positive cells and induces apoptosis without significant adverse effects . At higher doses, Droloxifene can cause toxic effects, including liver toxicity and alterations in hormone levels . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Droloxifene is involved in several metabolic pathways, primarily through its interaction with liver enzymes. It increases the levels of sex hormone-binding globulin, indicating its estrogenic activity in the liver . Droloxifene is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that contribute to its pharmacological effects . These metabolic pathways also influence the compound’s stability and degradation over time.

準備方法

Droloxifene can be synthesized using methoxybenzene and phenylacetic acid as starting materials. The synthetic route involves several steps, including Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, conversion of configuration, and formation of citrate. The overall yield of this process is approximately 14.7% . Another method involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with magnesium or n-butyllithium, followed by the addition of the resulting reagent to 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one .

化学反応の分析

類似化合物との比較

ドロロキシフェンは、タモキシフェン、ラロキシフェン、クロミフェンなどの他の選択的エストロゲン受容体調節薬に似ています。 ドロロキシフェンには、いくつかのユニークな特徴があります。

生物活性

Droloxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. This article delves into the biological activity of droloxifene, examining its pharmacokinetics, mechanisms of action, and effects on various biological systems.

Overview of Droloxifene

Droloxifene, a derivative of tamoxifen, exhibits a unique profile that distinguishes it from other SERMs. It binds to estrogen receptors with a significantly higher affinity than tamoxifen, leading to enhanced anti-estrogenic effects. This compound is characterized by its rapid pharmacokinetics, reaching peak concentrations more swiftly and being eliminated faster than tamoxifen .

Pharmacokinetics

Droloxifene is metabolized in the liver to several active metabolites, including droloxifene glucuronide and N-des-methyldroloxifene. In clinical studies, after a single oral dose of 100 mg droloxifene, plasma levels were measured at 81 ng/mL for droloxifene itself and lower levels for its metabolites . The pharmacokinetic profile indicates that droloxifene may be particularly beneficial in scenarios requiring rapid therapeutic action.

Droloxifene's mechanism involves:

- Estrogen Receptor Modulation : It competes with estradiol for binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. The IC50 value for droloxifene's displacement of estradiol from the receptor is approximately .

- Inhibition of Cell Growth : Droloxifene effectively inhibits cell growth in estrogen receptor-positive cell lines, making it a promising candidate for breast cancer treatment .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, further contributing to its anti-cancer properties .

Anti-Cancer Activity

Droloxifene has shown significant efficacy in preclinical studies:

- Cell Line Studies : It inhibited IGF-I stimulated cell growth and induced expression of the negative growth factor TGF-β .

- Animal Models : In rat models, droloxifene demonstrated an anti-implantation effect that was not solely attributable to its anti-estrogenic properties .

Cardiovascular Effects

Clinical studies have indicated that droloxifene may have beneficial cardiovascular effects:

- A study found a 17% reduction in LDL cholesterol levels among postmenopausal women treated with droloxifene, suggesting a potential role in managing cardiovascular risk factors associated with menopause .

Bone Health

Droloxifene has also been investigated for its effects on bone health:

- It prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy, which is a common side effect associated with other estrogens . This property makes it a candidate for treating postmenopausal osteoporosis.

Case Studies and Clinical Findings

Several case studies have highlighted the biological activity and safety profile of droloxifene:

- Study by Lien et al. (1995) : Reported on plasma levels following administration and noted that droloxifene was well-tolerated at doses up to 200 mg/kg in rats with minimal systemic toxicity observed .

- Clinical Trials : Various trials have confirmed the drug's tolerability and efficacy in reducing tumor growth in estrogen-dependent cancers.

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Estrogen Receptor Binding | Higher affinity compared to tamoxifen; inhibits estradiol binding. |

| Cell Growth Inhibition | Effective against estrogen receptor-positive cancer cell lines; induces apoptosis. |

| Cardiovascular Effects | Significant reduction in LDL cholesterol; potential benefits for postmenopausal women. |

| Bone Health | Prevents bone loss without inducing uterine hypertrophy; beneficial for osteoporosis management. |

特性

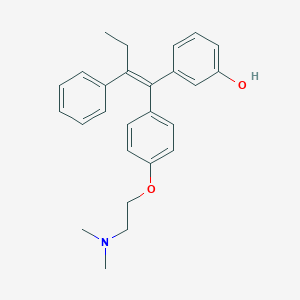

IUPAC Name |

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFYGIXNQKOAV-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022441 | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-20-5 | |

| Record name | Droloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droloxifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROLOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M67U6Z98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。